2-(1-benzyl-1H-indol-3-yl)-2-oxoacetaMide
2-(1-benzyl-1H-indol-3-yl)-2-oxoacetaMide
Brand Name:
Vulcanchem
CAS No.:
108977-91-9
VCID:
VC0173672
InChI:
InChI=1S/C17H14N2O2/c18-17(21)16(20)14-11-19(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,18,21)
SMILES:
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N
Molecular Formula:
C17H14N2O2
Molecular Weight:
278.3 g/mol
2-(1-benzyl-1H-indol-3-yl)-2-oxoacetaMide
CAS No.: 108977-91-9
Main Products
VCID: VC0173672
Molecular Formula: C17H14N2O2
Molecular Weight: 278.3 g/mol
CAS No. | 108977-91-9 |
---|---|
Product Name | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetaMide |
Molecular Formula | C17H14N2O2 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 2-(1-benzylindol-3-yl)-2-oxoacetamide |
Standard InChI | InChI=1S/C17H14N2O2/c18-17(21)16(20)14-11-19(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,18,21) |
Standard InChIKey | HLOOTINKQNUIQY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N |
Synonyms | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetaMide |
PubChem Compound | 3016982 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume